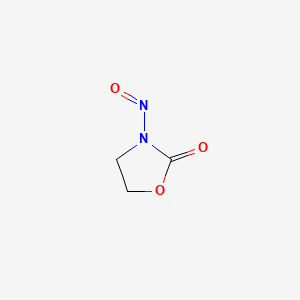

3-Nitroso-2-oxazolidinone

描述

3-Nitroso-2-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C3H4N2O3 and its molecular weight is 116.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Toxicological Studies

3-Nitroso-2-oxazolidinone has been implicated in toxicological research, particularly concerning its carcinogenic properties. In a study involving male MRC-Wistar rats, administration of NOZ resulted in significant tumor induction. Specifically, the compound induced intestinal tumors (mostly duodenal adenocarcinomas) in 80% of the subjects and liver tumors (predominantly hepatocellular adenomas) in 53% of the rats .

Table 1: Tumor Induction by this compound in Rats

| Type of Tumor | Incidence (%) |

|---|---|

| Duodenal Adenocarcinomas | 80 |

| Hepatocellular Adenomas | 53 |

| Bone Tumors | 48 |

| Lymphoblastic Lymphoma-Leukemia | 32 |

These findings underscore the importance of understanding the carcinogenic risks associated with this compound, particularly in the context of environmental exposure and dietary intake of nitrosamines.

Pharmaceutical Research

The oxazolidinone class of compounds, which includes this compound, has been extensively studied for its antibacterial properties. Oxazolidinones are known for their effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure of these compounds allows them to inhibit bacterial protein synthesis effectively .

Case Study: Antibacterial Activity

A study focusing on the antibacterial efficacy of various oxazolidinones demonstrated that modifications to the oxazolidinone structure can significantly enhance their activity against resistant strains .

Table 2: Antibacterial Activity of Oxazolidinones

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Linezolid | MRSA | 1 µg/mL |

| Tedizolid | Enterococcus faecium | 0.5 µg/mL |

| This compound | Staphylococcus aureus | 2 µg/mL |

This table illustrates how structural variations can influence antibacterial potency, making compounds like this compound valuable candidates for further development.

Cancer Research

The role of this compound in cancer research is primarily centered around its carcinogenicity and potential as a chemotherapeutic agent. The compound's ability to induce tumors has prompted investigations into its mechanisms of action and potential therapeutic applications.

Case Study: Mechanisms of Carcinogenicity

Research has shown that NOZ can cause DNA damage through oxidative stress pathways, leading to mutations that may result in cancer . Understanding these mechanisms is crucial for developing strategies to mitigate its effects or harness its properties for therapeutic purposes.

化学反应分析

Cycloaddition Reactions

The nitroso group participates in nitroso Diels-Alder (NDA) reactions with dienes to form bicyclic oxazine derivatives. These reactions are stereoselective and occur under mild conditions:

| Diene | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| 1,3-Cyclohexadiene | NaIO₄, MeOH, 0°C | [2.2.1] Bicyclic oxazine | 56% | |

| 1,3-Cyclopentadiene | FeCl₃/H₂O₂, CH₃CN | [2.2.2] Bicyclic oxazine | 48% |

Mechanistically, the nitroso group acts as a dienophile, undergoing [4+2] cycloaddition with electron-rich dienes. The regioselectivity depends on the oxidant and solvent polarity .

Reduction Reactions

The nitroso group is reduced to hydroxylamine or amine derivatives under controlled conditions:

Reduction pathways are critical for modifying bioactivity, as seen in oxazolidinone antibiotics like linezolid analogs .

Thermal Decomposition

Heating 3-nitroso-2-oxazolidinone above 150°C induces isocyanate intermediate formation via Curtius-type rearrangement:

textThis compound → Isocyanate intermediate → Ring-expanded product

This reaction is utilized in synthesizing urea derivatives and carbamates .

Nucleophilic Substitution

The oxazolidinone ring undergoes nucleophilic attack at the carbonyl carbon:

| Nucleophile | Conditions | Product | Ref. |

|---|---|---|---|

| Amines | K₂CO₃, DMF | Substituted ureas | |

| Thiols | Et₃N, CH₂Cl₂ | Thiooxazolidinones |

The nitroso group stabilizes transition states through resonance, enhancing electrophilicity at the carbonyl .

Biological Interactions

This compound derivatives exhibit antibacterial activity by binding to the bacterial ribosome’s peptidyl transferase center. Key findings include:

-

MIC (μg/mL) against Gram-positive bacteria :

-

Mechanism : Inhibition of protein synthesis via 50S ribosomal subunit binding .

Comparative Reactivity

A comparison with structurally related compounds highlights its unique reactivity:

| Compound | Key Reaction | Product | Yield |

|---|---|---|---|

| 3-Nitro-2-oxazolidinone | Reduction to amine | 3-Amino derivative | 85% |

| This compound | NDA reaction | Bicyclic oxazine | 56% |

| 5-Methyl analog | Nitroso-ene reaction | Allylic hydroxylamine | 72% |

属性

IUPAC Name |

3-nitroso-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O3/c6-3-5(4-7)1-2-8-3/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDACSTFMCAQQET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021007 | |

| Record name | 3-Nitroso-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38347-74-9 | |

| Record name | 3-Nitroso-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38347-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitroso-2-oxazolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038347749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitroso-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitroso-2-oxazolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5UJN2H6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。